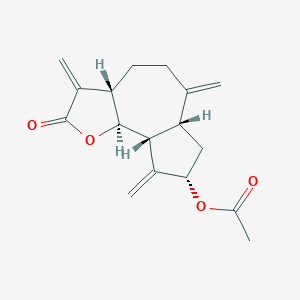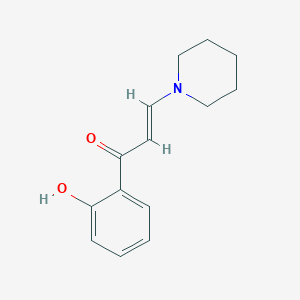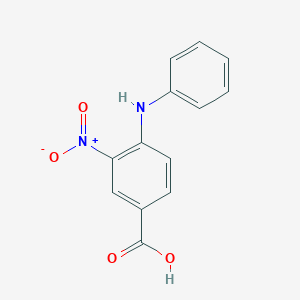
2-Heptylcyclopentanone
説明
2-Heptylcyclopentanone is a chemical compound with the linear formula C12H22O . It is also known by other names such as Alismone .
Molecular Structure Analysis
The molecular weight of 2-Heptylcyclopentanone is 182.3025 . The molecular structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The Baeyer–Villiger oxidation of 2-heptylcyclopentanone was studied at 70 °C without solvent. The conversion of 2-heptylcyclopentanone was 15% in the absence of Sn–bentonite and the yield of δ-dodecalactone was 9% .Physical And Chemical Properties Analysis
2-Heptylcyclopentanone has a density of 0.9±0.1 g/cm3, a boiling point of 251.5±8.0 °C at 760 mmHg, and a flash point of 98.6±10.7 °C . It has a molar refractivity of 55.7±0.3 cm3, and a polar surface area of 17 Å2 .科学的研究の応用
Cosmetic Fragrance
2-Heptylcyclopentanone is used as a cosmetic fragrance . It can be added to a variety of cosmetic products to provide a pleasant scent. This can enhance the user experience of the product.
Solvent
In addition to its use as a fragrance, 2-Heptylcyclopentanone also serves as a solvent . Solvents are substances that can dissolve other substances, and they are crucial in a wide range of scientific research and industrial applications. For example, they can be used to extract, purify, or synthesize other compounds.
Industrial Use
2-Heptylcyclopentanone is suitable for general industrial use . This implies that it can be used in various industrial processes, possibly as a reactant, a solvent, or a cleaning agent.
Research Purposes
This compound is also indicative of a grade suitable for research purposes . This means it can be used in laboratory settings for various types of scientific research. For instance, it could be used in experiments studying its properties, reactions, or uses.
Safety And Hazards
特性
IUPAC Name |
2-heptylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXHBTZLHITWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044547 | |
| Record name | 2-Heptylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentanone, 2-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Heptylcyclopentanone | |
CAS RN |
137-03-1, 71607-27-7 | |
| Record name | 2-Heptylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptylcyclopentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HEPTYLCYCLOPENTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone, 2-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-heptylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Heptylcyclopentanone in chemical synthesis?
A1: 2-Heptylcyclopentanone serves as a valuable starting material in organic synthesis, particularly in the production of δ-dodecalactone. This lactone is a sought-after fragrance compound prized for its sweet, coconut-like aroma. One notable reaction involving 2-Heptylcyclopentanone is the Baeyer–Villiger oxidation. [] This reaction utilizes various catalysts and oxidizing agents to transform the ketone into the desired lactone.
Q2: Are there different catalytic approaches for the Baeyer–Villiger oxidation of 2-Heptylcyclopentanone?
A2: Yes, researchers have explored different catalytic systems to optimize the Baeyer–Villiger oxidation of 2-Heptylcyclopentanone. One approach involves using tin-exchanged bentonite clay alongside aqueous hydrogen peroxide as the oxidant. [] Another method utilizes heteropolyacids, specifically H3PW12O40, as catalysts with aqueous hydrogen peroxide. [] The choice of catalyst and reaction conditions can impact the yield and selectivity of δ-dodecalactone production.
Q3: Beyond δ-dodecalactone, what other reactions or applications involve 2-Heptylcyclopentanone?
A3: While the provided research primarily focuses on the Baeyer–Villiger oxidation to produce δ-dodecalactone, 2-Heptylcyclopentanone can potentially participate in other reactions typical of cyclic ketones. These could include reactions like aldol condensations, Grignard reactions, and reductions. Further research might explore these possibilities and uncover new applications for this compound.
Q4: Does the ring size of cyclic ketones influence their reactivity in the Baeyer–Villiger oxidation?
A4: Yes, the research on Baeyer-Villiger oxidation using heteropolyacids and hydrogen peroxide suggests a significant influence of ring size on the reaction outcome. [] While 2-Heptylcyclopentanone showed good conversion to its corresponding lactone, other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclododecanone yielded primarily acids instead of the desired lactones. This difference highlights the importance of substrate structure on the reaction selectivity.
Q5: Are there any safety concerns associated with 2-Heptylcyclopentanone?
A5: Several resources provide safety assessments for 2-Heptylcyclopentanone, primarily focusing on its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound. [, ] Additionally, a fragrance material review is available. [] These resources likely contain information regarding potential irritation, sensitization, and other toxicological data relevant to its safe handling and use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)


![Dibenzo[c,g]fluorene](/img/structure/B94285.png)





![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
